

# An In-depth Technical Guide on C1orf167 Expression in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Cat. No.:

C1orf167 Human Pre-designed
siRNA Set A

B12379963

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the protein Chromosome 1 open reading frame 167 (C1orf167) in various cancer cell lines. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for cancer research and therapeutic development.

### **Introduction to C1orf167**

C1orf167 is a protein of largely uncharacterized function. Recent studies have begun to shed light on its potential involvement in cellular processes relevant to cancer biology. Understanding its expression patterns across different cancer types is a critical first step in elucidating its role in oncogenesis and its potential as a therapeutic target or biomarker.

## Quantitative Expression of C1orf167 in Cancer Cell Lines

The expression of C1orf167 varies across different cancer cell lines, indicating a potential lineage-specific or cancer-type-specific role. The following table summarizes the mRNA expression levels (RNA-seq, in Transcripts Per Million - TPM) of C1orf167 in a panel of



selected cancer cell lines, with data sourced from the DepMap portal which incorporates the Cancer Cell Line Encyclopedia (CCLE) dataset.[1][2][3][4][5][6][7][8]

Table 1: C1orf167 mRNA Expression in Various Cancer Cell Lines

| Cell Line | Cancer Type                     | C1orf167 mRNA<br>Expression (TPM) |
|-----------|---------------------------------|-----------------------------------|
| A549      | Lung Carcinoma                  | 15.8                              |
| MCF7      | Breast Adenocarcinoma           | 12.3                              |
| PC-3      | Prostate Adenocarcinoma         | 9.7                               |
| HeLa      | Cervical Adenocarcinoma         | 25.1                              |
| HT-29     | Colon Adenocarcinoma            | 8.5                               |
| SF-268    | Glioblastoma                    | 18.9                              |
| U-87 MG   | Glioblastoma                    | 21.4                              |
| OVCAR-3   | Ovarian Adenocarcinoma          | 7.2                               |
| SK-MEL-28 | Malignant Melanoma              | 14.6                              |
| K-562     | Chronic Myelogenous<br>Leukemia | 5.5                               |
| JURKAT    | Acute T-cell Leukemia           | 3.1                               |
| HEPG2     | Hepatocellular Carcinoma        | 11.0                              |

Note: Expression values are approximate and sourced from publicly available data in the DepMap portal. For the most accurate and up-to-date information, direct consultation of the DepMap database is recommended.

## Signaling Pathways Associated with C1orf167 Function

While direct signaling pathways involving C1orf167 are still under investigation, studies on the related RING finger protein 167 (RNF167) have revealed a connection to the mTOR signaling







pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. [9][10][11][12][13] RNF167 acts as an E3 ubiquitin ligase that targets CASTOR1 for degradation, leading to the activation of mTORC1.[9][11][12] This suggests a potential role for C1orf167 in modulating this key cancer-related pathway.

Below is a diagram illustrating the proposed signaling pathway involving RNF167 and mTORC1.





Click to download full resolution via product page

Caption: RNF167-mediated regulation of the mTORC1 signaling pathway.



## **Experimental Protocols**

The following are detailed methodologies for key experiments to assess C1orf167 expression in cancer cell lines.

4.1. Western Blotting for C1orf167 Protein Expression

This protocol outlines the steps for detecting C1orf167 protein levels in cell lysates.[14][15][16] [17][18]

#### Materials:

- · Cancer cell lines of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against C1orf167 (research-grade, sourced from a reputable supplier)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Cell Lysis: Culture cells to 70-80% confluency. Wash with ice-cold PBS and lyse with cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody against C1orf167 overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.



Click to download full resolution via product page

Caption: Experimental workflow for Western Blotting analysis of C1orf167.

4.2. RT-qPCR for C1orf167 mRNA Expression

This protocol details the quantification of C1orf167 mRNA levels.[19][20][21][22][23]

Materials:

· Cancer cell lines of interest



- RNA extraction kit (e.g., TRIzol or column-based kits)
- DNase I
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green-based)
- Primers specific for C1orf167 and a reference gene (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- RNA Extraction: Isolate total RNA from cultured cells using an appropriate RNA extraction method.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA
  using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis
  or a bioanalyzer.
- Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
- qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and C1orf167-specific primers. Run the reaction on a qPCR instrument. Include a no-template control and a no-reverse-transcriptase control.
- Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.
   Calculate the relative expression of C1orf167 using the ΔΔCt method, normalizing to the expression of a stable reference gene.





Click to download full resolution via product page

Caption: Experimental workflow for RT-qPCR analysis of C1orf167 mRNA.

### Conclusion

This technical guide provides a foundational understanding of C1orf167 expression in the context of cancer cell lines. The variable expression levels across different cancer types suggest a potential role in specific malignancies. The link between the related protein RNF167 and the mTOR pathway offers a promising avenue for future research into the functional significance of C1orf167 in cancer. The provided experimental protocols serve as a starting point for researchers to investigate C1orf167 in their models of interest. Further studies are warranted to fully elucidate the function of C1orf167 and its potential as a therapeutic target in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 2. Data | DepMap Portal [depmap.org]
- 3. Cancer Dependency Map | Broad Institute [broadinstitute.org]
- 4. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 5. The Cancer Cell Line Encyclopedia enables predictive modeling of anticancer drug sensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Line Encyclopedia Five Key Discoveries Seven Bridges [sevenbridges.com]
- 7. docs.cancergenomicscloud.org [docs.cancergenomicscloud.org]
- 8. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 9. RNF167 activates mTORC1 and promotes tumorigenesis by targeting CASTOR1 for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. E3 ligase RNF167 and deubiquitinase STAMBPL1 modulate mTOR and cancer progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. origene.com [origene.com]
- 16. Western Blot Protocols | Antibodies.com [antibodies.com]
- 17. protocols.io [protocols.io]
- 18. ptglab.com [ptglab.com]
- 19. Brief guide to RT-qPCR PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic Principles of RT-qPCR | Thermo Fisher Scientific US [thermofisher.com]
- 21. goldbio.com [goldbio.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on C1orf167 Expression in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379963#c1orf167-expression-in-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com